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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the Phase 1 clinical trial design
for IK-175, a novel, orally bioavailable small molecule inhibitor of the Aryl Hydrocarbon
Receptor (AHR). The accompanying protocols detail key methodologies for assessing the
pharmacodynamic effects of IK-175.

Introduction to IK-175 and the AHR Pathway

IK-175 is a selective antagonist of the Aryl Hydrocarbon Receptor (AHR), a ligand-activated
transcription factor that plays a crucial role in tumor immune evasion.[1] In the tumor
microenvironment, the AHR can be activated by ligands such as kynurenine, a metabolite of
tryptophan.[2] This activation leads to the expression of genes that suppress the anti-tumor
immune response.[1] By inhibiting AHR, IK-175 aims to restore and enhance anti-tumor
immunity.[3] Preclinical studies have demonstrated that IK-175 can inhibit AHR activity, leading
to a decrease in immunosuppressive cytokines like IL-22 and an increase in pro-inflammatory
cytokines such as IL-2.[4][5] These studies have provided the rationale for the clinical
investigation of IK-175 in patients with advanced solid tumors.[5][6]

IK-175 Phase 1 Clinical Trial (NCT04200963)
Overview
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The first-in-human Phase 1a/lb study of IK-175 (also known as KYN-175) was designed to
evaluate its safety, tolerability, pharmacokinetics (PK), pharmacodynamics (PD), and
preliminary anti-tumor activity.[7][8] The trial has two main parts: a dose-escalation phase and a
dose-expansion phase, with cohorts for IK-175 as a monotherapy and in combination with the
anti-PD-1 antibody nivolumab.[9][10]

Study Design and Objectives

The study is an open-label, multi-center trial enrolling patients with locally advanced or
metastatic solid tumors for which standard therapy is no longer effective.[7] The dose-
expansion cohorts have a particular focus on patients with urothelial carcinoma.[2]

Primary Objectives:

e To determine the Maximum Tolerated Dose (MTD) and/or the Recommended Phase 2 Dose
(RP2D) of IK-175 as a monotherapy and in combination with nivolumab.[8]

e To evaluate the safety and tolerability of IK-175 alone and in combination with nivolumab.[8]
Secondary Objectives:
» To characterize the pharmacokinetic profile of IK-175.[8]

o To assess the preliminary anti-tumor activity of IK-175 alone and with nivolumab, based on
Response Evaluation Criteria in Solid Tumors (RECIST 1.1).[9]

o To evaluate the pharmacodynamic effects of IK-175 on peripheral immune cells and in tumor
tissue.[6]

Patient Population and Treatment Regimens

Eligible patients are adults with histologically confirmed advanced or metastatic solid tumors
who have progressed on standard of care therapies.[6] For the urothelial carcinoma expansion
cohorts, patients must have progressed on or within 12 weeks of their last dose of a PD-1/L1
inhibitor.[9] An important exploratory objective is the evaluation of AHR nuclear localization by
immunohistochemistry (IHC) as a potential predictive biomarker.[2][6]

Treatment Arms:
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e Monotherapy: IK-175 administered orally once daily (PO QD) in 21 or 28-day cycles.[7][10]

e Combination Therapy: IK-175 PO QD in combination with nivolumab (480 mg) administered
intravenously every 4 weeks.[9][10]

Data Presentation
Table 1: IK-175 Phase 1 (NCT04200963) Trial Design

summary

Parameter Details
Trial Identifier NCT04200963
Phase Phase la/lb

] Open-label, multi-center, dose-escalation and
Study Design )
dose-expansion

Adults with locally advanced or metastatic solid
Patient Population tumors, with expansion cohorts for urothelial

carcinoma

IK-175 Monotherapy; IK-175 in combination with
Treatment Arms
Nivolumab

Primary Endpoints MTD/RP2D, Safety, and Tolerability

Pharmacokinetics, Preliminary Anti-tumor

Secondary Endpoints o )
Activity (RECIST 1.1), Pharmacodynamics

Table 2: IK-175 Dosing and Preliminary Clinical Activity
(as of June 24, 2022)
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Dose Range (PO _
Treatment Arm Daily) Number of Patients Key Outcomes
aily

MTD not reached;

1200 mg QD selected

for expansion.
Monotherapy 200 mg to 1600 mg 26

Prolonged stable

disease observed.[9]

[10]

MTD not reached;

1200 mg QD selected

for expansion.
Combination 800 mg and 1200 mg 17 Confirmed partial

responses observed

in urothelial carcinoma

patients.[9][10]

Mandatory Visualizations
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Caption: AHR signaling pathway and the mechanism of action of IK-175.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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